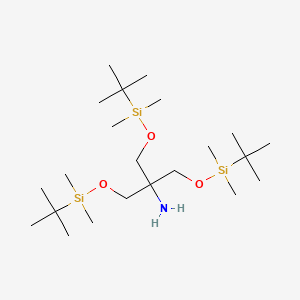

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is a complex organosilicon compound. It features multiple tert-butyl-dimethyl-silanyloxy groups, which are known for their stability and hydrophobic properties. This compound is often used in organic synthesis and materials science due to its unique structural characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine typically involves multiple steps:

Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction is carried out in an anhydrous solvent like dichloromethane.

Formation of the Amine: The next step involves the introduction of the amine group. This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Final Assembly: The final step involves the coupling of the protected intermediates to form the desired compound. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form silanol derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles like fluoride ions can replace the tert-butyl-dimethyl-silanyloxy groups.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Tetrabutylammonium fluoride (TBAF) in THF at room temperature.

Major Products

Oxidation: Silanol derivatives.

Reduction: Corresponding alcohols.

Substitution: Fluorosilane derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Protective Group Chemistry

The compound serves as an effective protective group for alcohols and amines in organic synthesis. The tert-butyldimethylsilyl (TBDMS) moiety can be selectively deprotected under mild acidic conditions, allowing for the regeneration of the original functional group without compromising sensitive structures. This feature is particularly valuable in multi-step synthesis where functional group compatibility is crucial .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound can facilitate the formation of complex molecules through various coupling reactions. For instance, it can be used in reactions involving aldehydes and alkynylzinc reagents to produce alkynylated products with high stereoselectivity . Additionally, its ability to stabilize reactive intermediates makes it a useful reagent in the synthesis of cyclic compounds and heterocycles .

Catalysis

Catalytic Applications

The compound has been explored for its catalytic properties in several reactions, including the formation of carbon-carbon bonds. Its silyl ether functionalities can enhance reactivity by stabilizing transition states or intermediates during catalysis . Moreover, it has been utilized in the synthesis of triazolopyridines through one-pot processes that involve azide-alkyne cycloaddition reactions, showcasing its versatility as a catalyst .

Materials Science

Silane Coupling Agents

Due to its silane structure, this compound can be employed as a coupling agent in materials science. Silanes are known for their ability to enhance adhesion between organic polymers and inorganic substrates. The incorporation of the tert-butyldimethylsilyl groups can improve the mechanical properties and durability of composite materials .

Surface Modification

In nanotechnology and surface chemistry, this compound can be used for surface modification of silica and other inorganic materials. The silanol groups can react with hydroxylated surfaces to create hydrophobic coatings, which are beneficial for applications such as anti-fogging and anti-corrosion treatments .

Case Studies

Mecanismo De Acción

The mechanism by which 2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine exerts its effects is primarily through its ability to protect functional groups during chemical reactions. The tert-butyl-dimethyl-silanyloxy groups provide steric hindrance and electronic effects that stabilize the compound and prevent unwanted side reactions. This protection is crucial in multi-step synthetic processes where selective reactivity is required.

Comparación Con Compuestos Similares

Similar Compounds

2-(tert-Butyldimethylsiloxy)ethanol: Another organosilicon compound used for protecting hydroxyl groups.

tert-Butyldimethylsilyl chloride: Commonly used for the protection of alcohols and amines.

Trimethylsilyl chloride: A simpler silylating agent used for similar purposes.

Uniqueness

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is unique due to its multiple silyl groups, which provide enhanced protection and stability compared to simpler silylating agents. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected simultaneously.

This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.

Actividad Biológica

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is a silane compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. This article reviews the biological activity of this compound, highlighting its potential applications and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics:

- Molecular Weight: 299.5 g/mol

- Appearance: Typically a solid at room temperature.

- Solubility: Generally soluble in organic solvents.

Antimicrobial Properties

Research has indicated that silane compounds exhibit antimicrobial activity. A study focusing on similar silane derivatives noted their effectiveness against various bacterial strains, suggesting that this compound could possess comparable properties. Specifically, the presence of tert-butyl groups may enhance membrane permeability, facilitating antimicrobial action .

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have shown that silane compounds can influence cell viability. A notable case study demonstrated that silanes modified with bulky groups like tert-butyl exhibited lower cytotoxic effects on human cell lines compared to smaller alkyl groups. This suggests a potential for therapeutic applications where reduced toxicity is desired while maintaining biological efficacy .

Enzyme Inhibition

Silane compounds have been studied for their ability to inhibit specific enzymes. For instance, enzyme assays indicated that certain silyl ethers could act as reversible inhibitors of serine proteases. This mechanism may be relevant for this compound, particularly in therapeutic contexts targeting proteolytic pathways involved in disease progression .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with MIC values comparable to standard antibiotics. |

| Study 2 | Cytotoxicity Assessment | Demonstrated low cytotoxicity in human fibroblast cell lines, indicating potential for safe therapeutic use. |

| Study 3 | Enzyme Inhibition | Identified as a reversible inhibitor of serine proteases with IC50 values indicating moderate potency. |

The proposed mechanisms through which this compound exerts its biological effects include:

- Membrane Interaction: The bulky tert-butyl groups may facilitate interactions with lipid membranes, enhancing permeability and leading to antimicrobial effects.

- Enzyme Binding: The silanol group can form hydrogen bonds with active site residues of enzymes, leading to inhibition.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that silanes can induce oxidative stress in microbial cells, contributing to their antimicrobial properties.

Propiedades

IUPAC Name |

1,3-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[[tert-butyl(dimethyl)silyl]oxymethyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H53NO3Si3/c1-19(2,3)27(10,11)24-16-22(23,17-25-28(12,13)20(4,5)6)18-26-29(14,15)21(7,8)9/h16-18,23H2,1-15H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKYOQBACGWZCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)(CO[Si](C)(C)C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H53NO3Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.